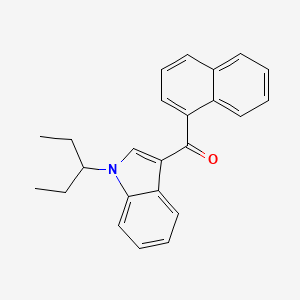
2-(Ethylamino)-1-phenylbutan-1-one,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride is a synthetic cathinone, a class of compounds known for their stimulant effects. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. Synthetic cathinones have gained attention due to their psychoactive properties and potential for abuse.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride typically involves the reaction of phenylacetone with ethylamine under controlled conditions. The process generally includes:
Condensation Reaction: Phenylacetone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces phenylbutanone derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted amines.
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms.
Wirkmechanismus
The compound exerts its effects primarily by acting as a stimulant on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to heightened alertness, euphoria, and increased energy levels. The molecular targets include transporters and receptors associated with these neurotransmitters, influencing their reuptake and release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylone: Another synthetic cathinone with similar stimulant effects.
Butylone: Structurally related and shares similar pharmacological properties.
Ethylone: A close analog with comparable effects on the central nervous system.
Uniqueness
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride is unique due to its specific ethylamino substitution, which influences its potency and duration of action compared to other synthetic cathinones. Its distinct chemical structure also affects its interaction with neurotransmitter systems, making it a compound of interest in both research and forensic analysis.
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
2-(ethylamino)-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10;/h5-9,11,13H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
JSUWULQBOKYVEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC=CC=C1)NCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



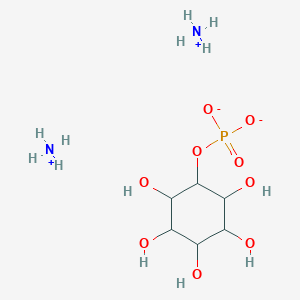
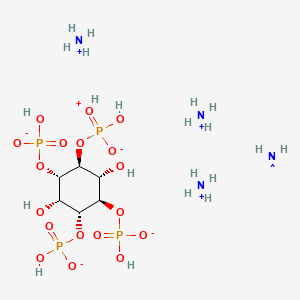
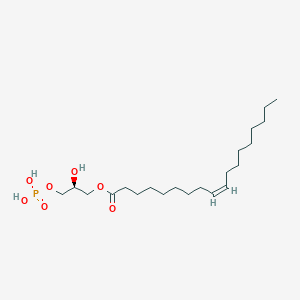

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
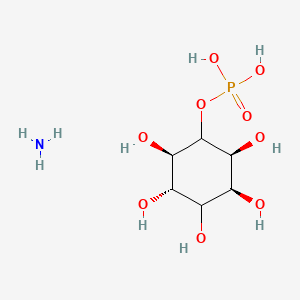
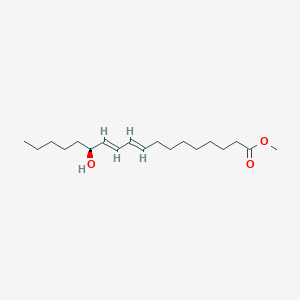
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10766931.png)
![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
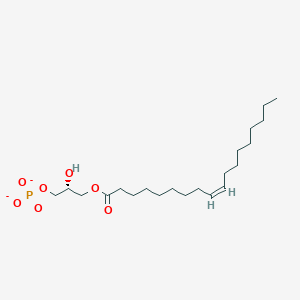
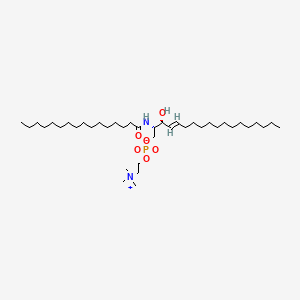
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
